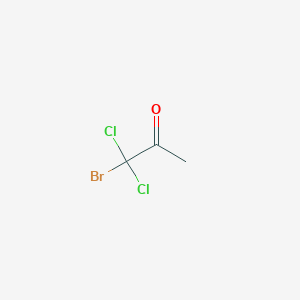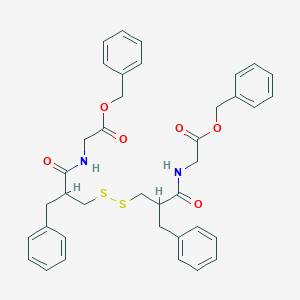
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, also known as DMTFE, is a chemical compound that has been widely used in scientific research for its unique properties. DMTFE is a ketone that contains a trifluoromethyl group, which makes it highly reactive and useful for a variety of applications. In
Mechanism Of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is not well-understood, but it is believed to be due to its highly reactive trifluoromethyl group. This group can undergo various reactions, including nucleophilic substitution and radical reactions, which can lead to the formation of new compounds. These reactions can be exploited in organic synthesis and drug discovery to create new compounds with desired properties.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, but it is believed to be relatively non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is its high reactivity, which makes it a useful reagent for a variety of applications. Additionally, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is its volatility, which can make it difficult to handle and store.
Future Directions
There are many potential future directions for the use of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone in scientific research. One area of interest is the use of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone in the synthesis of new materials with advanced properties, such as high strength and conductivity. Additionally, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone could be used as a starting material for the synthesis of new drug candidates with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action and potential effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone on human health.
Conclusion
In conclusion, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is a highly reactive ketone that has been widely used in scientific research for its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone have been explored in this paper. While there is still much to learn about 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, its potential applications in organic synthesis, materials science, and drug discovery make it an important compound for scientific research.
Synthesis Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone involves the reaction of 3,5-dimethylpyrrole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone. This synthesis method has been well-documented in the scientific literature and has been used by many researchers to obtain 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone for their experiments.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used in a variety of scientific research applications, including organic synthesis, materials science, and drug discovery. In organic synthesis, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a reagent for the synthesis of various compounds, including pyrroles, pyridines, and quinolines. In materials science, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a building block for the synthesis of polymers and other advanced materials. In drug discovery, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a starting material for the synthesis of potential drug candidates.
properties
CAS RN |
151464-88-9 |
|---|---|
Product Name |
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone |
Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-4-3-5(2)12-6(4)7(13)8(9,10)11/h3,12H,1-2H3 |
InChI Key |
RGGSJZHRKGNTKL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)C(F)(F)F)C |
synonyms |
Ethanone, 1-(3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



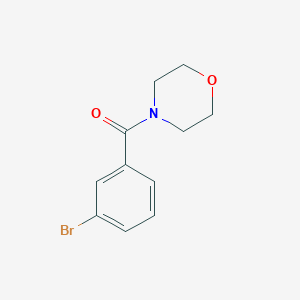
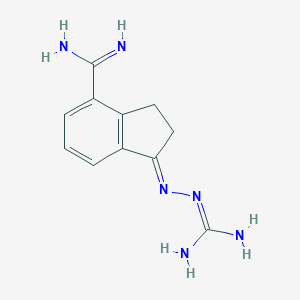
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)


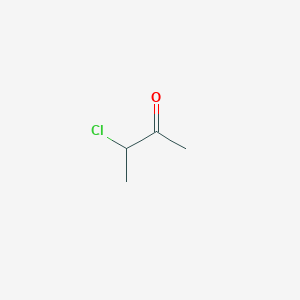

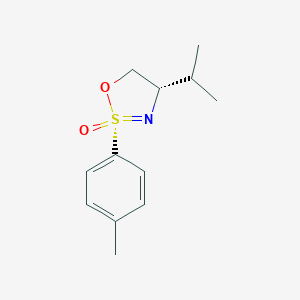

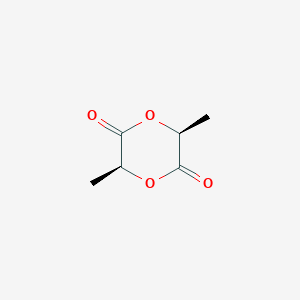
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
